molecular formula C13H15ClIN3O2 B13332927 Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate

Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate

Cat. No.: B13332927
M. Wt: 407.63 g/mol
InChI Key: DIWKLPBEYLQLHZ-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with chlorine, iodine, and methyl groups. The ethyl ester functionality adds to its chemical versatility, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorine and iodine substituents. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:

  • 7-chloro-5-ethyl-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H15ClIN3O2

Molecular Weight

407.63 g/mol

IUPAC Name

ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate

InChI

InChI=1S/C13H15ClIN3O2/c1-5-20-12(19)13(3,4)8-6-9(14)18-11(16-8)10(15)7(2)17-18/h6H,5H2,1-4H3

InChI Key

DIWKLPBEYLQLHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C1=NC2=C(C(=NN2C(=C1)Cl)C)I

Origin of Product

United States

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